molecular formula C16H15NO2 B1438881 2-benzyl-5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one CAS No. 1105196-20-0

2-benzyl-5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one

カタログ番号: B1438881
CAS番号: 1105196-20-0
分子量: 253.29 g/mol
InChIキー: UDVYFBKUGQIOAV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Benzyl-5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one is a high-value chemical scaffold for medicinal chemistry and pharmacological research. Compounds within this structural class are pervasive in bioactive molecules and have demonstrated a wide spectrum of biological properties, including significant anticonsulvant activity in preclinical models . Furthermore, closely related isoquinolinone analogs have shown a potent vasodilation effect by acting on vascular smooth muscle; research indicates this activity is mediated through the inhibition of extracellular calcium influx via voltage-dependent and receptor-operated calcium channels, as well as the suppression of intracellular calcium release from ryanodine-sensitive stores . The dihydroisoquinolin-1(2H)-one core is a privileged structure in drug discovery, also being investigated for its potential anti-inflammatory, anticancer, and antibacterial activities . This product is intended for research purposes such as hit-to-lead optimization, biological screening, and mechanism-of-action studies. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

2-benzyl-5-hydroxy-3,4-dihydroisoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c18-15-8-4-7-14-13(15)9-10-17(16(14)19)11-12-5-2-1-3-6-12/h1-8,18H,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDVYFBKUGQIOAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C2=C1C(=CC=C2)O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthesis of 5-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one

5-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one can be synthesized using the following procedure:

  • Add benzyl bromide (4.04 mL, 33.9 mmol, 1.1 eq.) to a stirred suspension of a starting material under a nitrogen atmosphere.
  • Stir the resulting beige suspension overnight at room temperature under a nitrogen atmosphere.
  • Concentrate the reaction mixture in a vacuum.
  • Partition the crude material between water (50 mL) and DCM (50 mL).
  • Separate the layers, and wash the organic layer successively with water (50 mL), a saturated aqueous solution of NaHCO3 (50 mL), and brine (50 mL).
  • Collect the organic layer, dry with anhydrous Na2SO4, filter, and concentrate in a vacuum to give a beige oil which slowly solidifies on standing.
  • Triturate the solids with heptane (30 mL) to give 5-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one as a crystalline white solid (6.5 g, 83% yield).

Synthesis of 2-(3-(5-(benzyloxy)-1,2,3,4-tetrahydronaphthalen-1-yl)propyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

2-(3-(5-(benzyloxy)-1,2,3,4-tetrahydronaphthalen-1-yl)propyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can be synthesized using the following procedure:

  • Carry out a hydrogenation step to reduce double bonds of both isomers and to cleave the benzyl protecting group in one step.
  • Dissolve the isomeric mixture in a mixture of absolute ethanol (100 mL) and DMF (100 mL).
  • Stir this mixture under N.
  • The fractions that contain the pure compound are concentrated in vacuum to afford 5-(3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propyl)-5,6,7,8-tetrahydronaphthalen-1-ol compound as an off-white foam (1.82 g, 25% yield calculated from benzylated intermediate).

Synthesis of 9-alkoxy-5,6-dihydro-triazolo[3,4-a]isoquinoline and 9-alkoxy-5,6-dihydro-triazolo[3,4-a]isoquinolin-3(2H)-one

9-alkoxy-5,6-dihydro-triazolo[3,4-a]isoquinoline and 9-alkoxy-5,6-dihydro-triazolo[3,4-a]isoquinolin-3(2H)-one can be synthesized using the following procedure:

  • React 7-methoxy-3,4-dihydroisoquinolin-1(2H)-one (compound 1 ) with Lawesson's reagent in toluene to obtain 7-methoxy-3,4-dihydroisoquinoline-1(2H)-thione (compound 2 ).
  • React compound 2 with hydrazine hydrate in ethanol to produce 1-hydrazono-7-methoxy-1,2,3,4-tetrahydroisoquinoline (compound 3 ).
  • React compound 3 further with formic acid to obtain 9-methoxy-5,6-dihydro-triazolo[3,4-a]isoquinoline (compound 4a ).
  • Obtain compound 4b from the above compounds by demethylation of boron tribromide.
  • Treat the compound with alkyl halide or substituted benzyl halide in the presence of sodium hydride in N,N-dimethyl formamide to give compounds 4ct , respectively.
  • Synthesize the target compounds 9ae from compound 1 by an alkylation reaction, thionation, hydrazine group reaction, and a cyclization reaction.

\$$ED{50}\$$ and \$$TD{50}\$$ Values

Compounds 4e , 9a , and 9d were evaluated for \$$ED{50}\$$ and \$$TD{50}\$$ values.

Compound \$$ED_{50}\$$ (mg/kg) PI
4e 48.19
9a 63.31 > 7.9
9d 68.16 5.6
  • Compound 4e exhibited the highest anticonvulsant activity.
  • Compounds 9a and 9d showed weaker anticonvulsant activity but exerted wide margins of safety.

化学反応の分析

Types of Reactions

2-benzyl-5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoquinolinones, tetrahydroisoquinolines, and other derivatives with potential biological activities .

科学的研究の応用

Chemistry

2-benzyl-5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one serves as a valuable intermediate in organic synthesis. It can undergo various chemical reactions such as:

  • Oxidation: Converting the hydroxyl group to ketones or aldehydes.
  • Reduction: Producing tetrahydroisoquinoline derivatives.
  • Substitution Reactions: Introducing functional groups at different positions on the isoquinolinone ring.

Biology

The compound exhibits significant biological activities:

  • Vasodilation: It has been shown to relax rat mesenteric arteries, indicating potential applications in cardiovascular health.
  • Antioxidant Properties: The presence of the hydroxyl group contributes to its ability to scavenge free radicals.

Medicine

Due to its vasodilatory effects, this compound holds potential therapeutic applications in treating cardiovascular diseases. Its ability to improve blood flow could be beneficial in conditions such as hypertension and angina.

Industry

In industrial applications, this compound is explored for its roles in:

  • Pharmaceutical Development: As a precursor for synthesizing various drugs.
  • Agrochemicals: Investigated for potential use in developing plant growth regulators or pesticides.

Case Studies and Research Findings

  • Vasodilatory Effects:
    A study demonstrated that this compound significantly reduced vascular resistance in rat models, highlighting its potential as a therapeutic agent for managing hypertension.
  • Antioxidant Activity:
    In vitro assays showed that the compound effectively scavenged reactive oxygen species (ROS), suggesting its utility in formulations aimed at reducing oxidative stress-related diseases.
  • Synthetic Applications:
    Researchers have utilized this compound as a building block for synthesizing more complex organic molecules, emphasizing its versatility in organic chemistry.

作用機序

The mechanism of action of 2-benzyl-5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one involves:

    Molecular Targets: The compound primarily targets voltage-dependent calcium channels (VDCC) and receptor-operated calcium channels (ROCC).

    Pathways Involved: It inhibits extracellular calcium influx and intracellular calcium release, leading to vasodilation.

類似化合物との比較

Comparison with Similar Compounds

The structural and functional nuances of 2-benzyl-5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one can be contextualized by comparing it to analogs within the 3,4-dihydroisoquinolin-1(2H)-one family.

Structural and Functional Analogues

Table 1: Structural Comparison of Selected 3,4-Dihydroisoquinolin-1(2H)-one Derivatives

Compound Name (CAS No.) Substituents Similarity Score Key Features
This compound 2-Benzyl, 5-OH Reference Enhanced lipophilicity from benzyl; potential antioxidant activity
5-Methoxy-3,4-dihydroisoquinolin-1(2H)-one (129075-49-6) 5-OCH₃ 0.87 Methoxy group improves metabolic stability but reduces polarity
6-Methoxy-3,4-dihydroisoquinolin-1(2H)-one (22246-12-4) 6-OCH₃ 0.80 Substitution at position 6 alters electronic distribution
4-(3,4-Dihydroxyphenyl)-5-hydroxyisoquinolin-1(2H)-one (656234-48-9) 4-Aryl, 5-OH 0.84 Polyphenolic structure may enhance antioxidant or receptor binding
5-Bromo-3,4-dihydroisoquinolin-1(2H)-one (110916-84-2) 5-Br Bromine introduces steric bulk and electronic effects, useful in SAR studies

生物活性

2-Benzyl-5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one is a synthetic compound belonging to the isoquinolinone class, which has garnered attention due to its diverse biological activities and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C16H15NO2C_{16}H_{15}NO_2. It features a hydroxyl group at the 5-position and a benzyl substituent, contributing to its unique biological profile.

PropertyValue
IUPAC Name2-benzyl-5-hydroxy-3,4-dihydroisoquinolin-1-one
Molecular Weight253.30 g/mol
CAS Number1105196-20-0
SolubilitySoluble in organic solvents

The primary mechanism of action for this compound involves vasodilation , which is the relaxation of blood vessels. This effect is mediated through the inhibition of calcium influx in vascular smooth muscle cells, leading to decreased vascular resistance and improved blood flow. Additionally, the compound exhibits antioxidant properties , which may contribute to its protective effects against oxidative stress-related damage.

Vasodilatory Effects

Research indicates that this compound effectively relaxes rat mesenteric arteries, showcasing its potential in managing cardiovascular conditions. The vasodilatory effect is significant enough to suggest therapeutic applications in hypertension and related disorders.

Antioxidant Activity

In vitro studies have demonstrated that this compound possesses substantial antioxidant activity. It protects cellular components from oxidative damage by scavenging free radicals and enhancing endogenous antioxidant defenses .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. It shows promise in reducing inflammation markers in various models, suggesting potential applications in treating inflammatory diseases .

Study on Vasodilation

A study conducted on rat mesenteric arteries reported that this compound induced significant relaxation at concentrations ranging from 10 µM to 100 µM. The results indicated a dose-dependent response that highlights its efficacy as a vasodilator.

Antioxidant Capacity Assessment

In an experimental setup assessing antioxidant capacity, the compound was compared with standard antioxidants like quercetin. The results showed that it exhibited comparable or superior free radical scavenging activity, affirming its potential as a therapeutic agent against oxidative stress .

Comparative Analysis with Similar Compounds

CompoundVasodilatory EffectAntioxidant ActivityAnti-inflammatory Activity
This compoundStrongHighModerate
QuercetinModerateVery HighHigh
Tetrahydroisoquinoline DerivativesVariableModerateVariable

Q & A

Q. What are the common synthetic routes for preparing 2-benzyl-5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one?

The synthesis typically involves cyclization strategies using the Bischler-Napieralski reaction, where substituted phenethylamines are condensed with acylating agents. For example, intermediates like 5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one can be functionalized via alkylation or benzylation at the 2-position. Key reagents include LiAlH4 for reduction (e.g., converting amides to amines) and SOCl2 for chlorination steps . Alternative routes may employ palladium-catalyzed cross-coupling for introducing aryl groups .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

  • X-ray crystallography : Resolves molecular conformation, hydrogen bonding (e.g., O–H⋯O interactions), and π-stacking in crystal lattices .
  • NMR spectroscopy : Confirms substitution patterns (e.g., benzyl group integration at δ 4.5–5.5 ppm) and hydroxyl proton shifts.
  • Mass spectrometry : Validates molecular weight (e.g., exact mass 239.26 g/mol for C15H13NO2 derivatives) .
  • HPLC : Assesses purity, especially for intermediates prone to byproducts like over-reduced analogs .

Q. How is the biological activity of this compound initially screened in academic research?

Primary screens often focus on enzyme inhibition (e.g., PARP, DAAO) using fluorometric or colorimetric assays. For PARP inhibition, IC50 values are benchmarked against 3-aminobenzamide (3-AB), with competitive binding studies to confirm specificity . Cell-based assays (e.g., cytotoxicity in cancer lines) may follow, with attention to structural analogs showing antitumor activity in prior studies .

Advanced Questions

Q. How can synthetic yields be improved for low-efficiency steps, such as benzylation at the 2-position?

  • Optimize reaction conditions : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance benzyl bromide reactivity in biphasic systems .
  • Protecting groups : Temporarily protect the 5-hydroxy group with TBSCl to prevent side reactions during alkylation .
  • Alternative reagents : Replace traditional benzyl halides with benzyl trichloroacetimidates for milder, higher-yielding coupling .

Q. How do researchers address contradictions in reported biological activities across studies?

Discrepancies in IC50 values (e.g., PARP vs. DAAO inhibition) may arise from assay conditions (e.g., substrate concentration, pH) or compound stability. Strategies include:

  • Orthogonal assays : Validate PARP inhibition via Western blotting for PARylation levels .
  • Metabolic stability tests : Assess if rapid degradation in cell media skews activity .
  • Structural analogs : Compare activities of 5-hydroxy vs. 5-methoxy derivatives to isolate electronic effects .

Q. What computational approaches predict structure-activity relationships (SAR) for H3 receptor antagonism?

  • Docking studies : Model interactions between the dihydroisoquinolinone core and H3 receptor active sites, focusing on π-π stacking with Phe254 and hydrogen bonding to Asp114 .
  • QSAR models : Use substituent descriptors (e.g., Hammett σ values) to correlate 5-hydroxy group electronics with binding affinity .
  • MD simulations : Evaluate conformational flexibility of the benzyl group in membrane-embedded receptor models .

Q. How are crystallographic data used to rationalize bioactivity differences among dihydroisoquinolinone derivatives?

X-ray structures reveal critical interactions, such as:

  • Hydrogen-bond networks : The 5-hydroxy group in 2-(2-hydroxyphenyl) derivatives forms intermolecular O–H⋯O bonds, stabilizing active conformations .
  • C–H⋯π interactions : Benzyl substituents engage in hydrophobic packing, influencing solubility and membrane permeability . These insights guide substitutions to enhance target engagement (e.g., introducing electron-withdrawing groups to strengthen hydrogen bonds) .

Methodological Notes

  • Avoiding commercial bias : Focus on peer-reviewed synthesis protocols (e.g., Bischler-Napieralski) rather than vendor-specific methods .
  • Data validation : Cross-reference crystallographic parameters (e.g., space group C2/c, β = 100.227°) with Cambridge Structural Database entries to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-benzyl-5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one
Reactant of Route 2
Reactant of Route 2
2-benzyl-5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。